
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide is a complex organic compound with the molecular formula C18H14N6O5S This compound is known for its unique structural properties, which include a dinitrophenyl group, a thiazole ring, and an acetanilide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide typically involves the condensation of 2,4-dinitrophenylhydrazine with a thiazole derivative under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. Advanced techniques like column chromatography or recrystallization may be employed to achieve the desired quality and yield.
化学反応の分析
Types of Reactions
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dinitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives.
科学的研究の応用
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide involves its interaction with specific molecular targets. The dinitrophenyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The thiazole ring may also play a role in stabilizing these interactions and enhancing the compound’s overall reactivity .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: A simpler compound with similar reactivity but lacking the thiazole and acetanilide groups.
Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate: Another complex molecule with a dinitrophenyl group but different structural features.
Uniqueness
N-(4-(2,4-Dinitrophenyl)hydrazonomethyl-2-thiazolyl)acetanilide is unique due to its combination of a dinitrophenyl group, a thiazole ring, and an acetanilide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
73623-39-9 |
|---|---|
分子式 |
C18H14N6O5S |
分子量 |
426.4 g/mol |
IUPAC名 |
N-[4-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-yl]-N-phenylacetamide |
InChI |
InChI=1S/C18H14N6O5S/c1-12(25)22(14-5-3-2-4-6-14)18-20-13(11-30-18)10-19-21-16-8-7-15(23(26)27)9-17(16)24(28)29/h2-11,21H,1H3/b19-10+ |
InChIキー |
FGQIJIJCFITRRC-VXLYETTFSA-N |
異性体SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


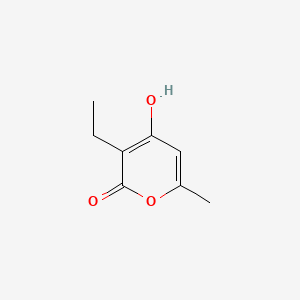

![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
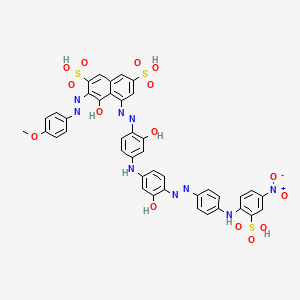
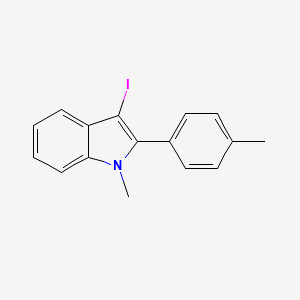
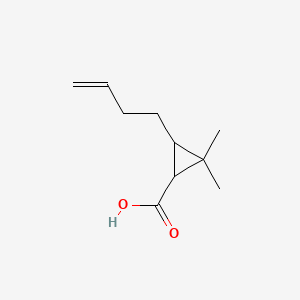

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
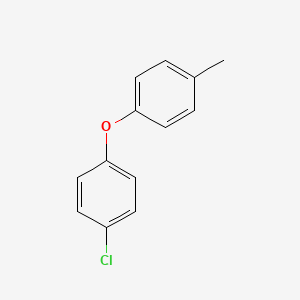

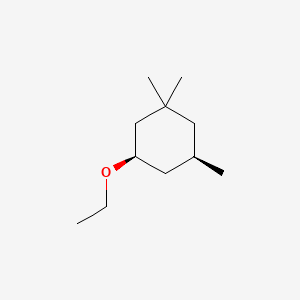
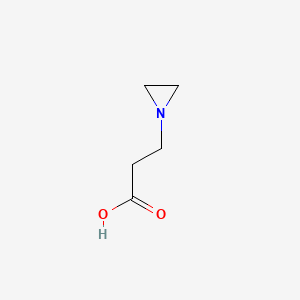
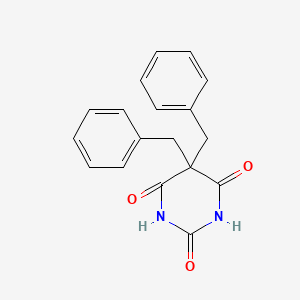
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)
